molecular formula C11H21N3O3S B4726597 ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No.: B4726597
M. Wt: 275.37 g/mol
InChI Key: ULSVSRZYEKSDJF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a thioamide group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl 1-piperazinecarboxylate. This intermediate is then reacted with 2-methoxyethylamine and carbon disulfide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield corresponding amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with various enzymes or receptors, potentially modulating their activity. The piperazine ring can also interact with biological targets, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(2-methoxyethyl)amino]carbonyl}-1-piperazinecarboxylate: Similar structure but with a carbonyl group instead of a thioamide group.

    Ethyl 4-{[(2-methoxyethyl)amino]carbonyl}-1-piperazinecarboxylate: Another similar compound with slight variations in the functional groups.

Uniqueness

Ethyl 4-{[(2-methoxyethyl)amino]carbonothioyl}-1-piperazinecarboxylate is unique due to the presence of the thioamide group, which can impart different chemical and biological properties compared to its carbonyl analogs. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

ethyl 4-(2-methoxyethylcarbamothioyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3S/c1-3-17-11(15)14-7-5-13(6-8-14)10(18)12-4-9-16-2/h3-9H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSVSRZYEKSDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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